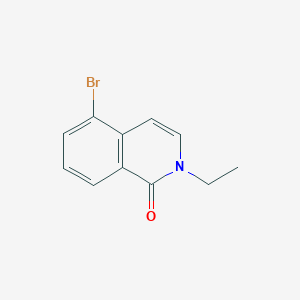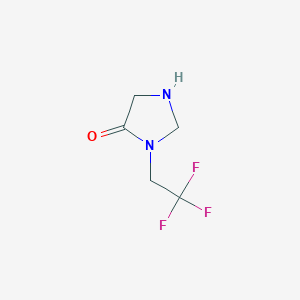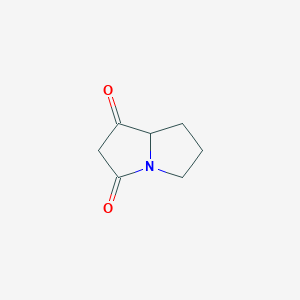
Ethyl(2-Methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
It is known that this compound is a type of room temperature ionic liquid (rtil) .
Mode of Action
As an ionic liquid, it is known to interact with other substances through ionic interactions .
Biochemical Pathways
It is known that ionic liquids can influence various biochemical processes due to their unique properties .
Pharmacokinetics
As an ionic liquid, its bioavailability would be influenced by its ionic nature .
Result of Action
It is known that ionic liquids can have various effects at the molecular and cellular level due to their unique properties .
Biochemische Analyse
Biochemical Properties
Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves ionic bonding due to the presence of the bis(trifluoromethanesulfonyl)imide group, which can form strong ionic interactions with positively charged sites on proteins and enzymes . This compound is also known to affect the activity of certain enzymes by either inhibiting or activating them, depending on the specific biochemical context .
Cellular Effects
Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity . It can also inhibit or activate enzymes by interacting with their active sites, thereby modulating their catalytic activity . Furthermore, Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide can change over time. This compound is known to be stable under inert gas conditions but can degrade when exposed to moisture or other reactive conditions . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function, while at high doses, it can be toxic and cause adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites within the cell .
Transport and Distribution
Within cells and tissues, Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide is transported and distributed through specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within different cellular compartments .
Subcellular Localization
The subcellular localization of Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of N-ethyl-N,N-dimethyl-2-methoxyethylamine with bis(trifluoromethanesulfonyl)imide . The reaction is carried out under controlled conditions to ensure high purity and yield. The compound is usually obtained as a clear to cloudy liquid, ranging in color from colorless to light yellow .
Industrial Production Methods
Industrial production of Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ammonium group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide depend on the specific reaction conditions and reagents used. These products can include various substituted ammonium salts and other organic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide include other ionic liquids and ammonium salts, such as:
- 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide
- N-ethyl-N,N-dimethyl-2-methoxyethylammonium bis(trifluoromethylsulfonyl)amide
Uniqueness
Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide is unique due to its specific combination of the ammonium cation and the bis(trifluoromethanesulfonyl)imide anion. This combination imparts distinct properties, such as low viscosity, high thermal stability, and excellent solubility in various solvents .
Eigenschaften
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;ethyl-(2-methoxyethyl)-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO.C2F6NO4S2/c1-5-8(2,3)6-7-9-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLLWWMHAWYWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F6N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557788-37-1 | |
| Record name | Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of [N112,1O2][TFSI] contribute to the stability of superoxide ion?
A1: The research by [insert author's last name here] et al. [] found that ammonium-based ionic liquids, like [N112,1O2][TFSI], exhibited better stability with superoxide ion compared to piperidinium-based ionic liquids. While the exact mechanism wasn't fully elucidated in the paper, it suggests that the ammonium-based cation structure might play a role in reducing the reactivity of superoxide ion, thus enhancing its stability. Further research is needed to confirm the specific interactions between the ionic liquid and superoxide.
Q2: How was the stability of superoxide ion in the presence of [N112,1O2][TFSI] assessed?
A2: The research utilized UV-Vis spectrophotometry to monitor the concentration of superoxide ion over a 24-hour period. [] Potassium superoxide was dissolved in dimethyl sulfoxide to generate the superoxide ion. After introducing [N112,1O2][TFSI] to the solution, the decrease in superoxide ion concentration was tracked. This continuous monitoring provided insights into the long-term stability and kinetics of superoxide ion in the presence of the ionic liquid.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)





![2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1450462.png)







